1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Scientific Research Applications
Synthesis of Bioactive Molecules
The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs, such as tazobactam, cefatrizine, or rufinamide . The 1,2,3-triazole core is structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation Chemistry
The CuAAC reaction has seen applications in bioconjugation chemistry . This involves the use of biological molecules for the creation of new materials or for the modification of existing ones .
Dendrimer and Polymer Synthesis
1,2,3-Triazoles are used in the synthesis of dendrimers and polymers . These are large, complex molecules that have unique properties due to their size and structure .
Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides. 1,2,3-Triazoles are used in the synthesis of these compounds .
Combinatorial Drug Chemistry
1,2,3-Triazoles are used in combinatorial drug chemistry, which involves the rapid synthesis of a large number of different compounds in order to identify those with potential therapeutic effects .
Materials Science
1,2,3-Triazoles have applications in materials science . They can be used in the creation of new materials with unique properties .
Biological Activity and Drug Discovery
1,2,3-Triazoles have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Industrial Applications
1,2,3-Triazoles have been extensively used as synthetic intermediates in many industrial applications such as manufacturing of agrochemicals, corrosion inhibitors, photostabilizers, and dyes .
Mechanism of Action
Target of Action
The 1,2,3-triazole moiety is known to mimic amide bonds and is often seen in experimental drug candidates and approved drugs .
Mode of Action
It’s known that the 1,2,3-triazole moiety can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Biochemical Pathways
The 1,2,3-triazole moiety is known to be involved in a variety of biochemical processes, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been found to have various biological activities, including antiviral and antitumor effects .
properties
IUPAC Name |
3-ethyl-5-methyltriazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-5(6(10)11)4(2)7-8-9/h3H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBBEZWZHPWDMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
CAS RN |
1368116-13-5 | |
Record name | 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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